Aibao ester

Description

Contextualization of Esters as Synthetic Biochemical Research Tools

Esters are a class of organic compounds that are widespread in nature and serve as crucial building blocks and functional groups in synthetic chemistry. openstax.org In biochemical research, synthetic esters are invaluable tools. They are derived from a carboxylic acid and an alcohol, and this formation is known as esterification. ebsco.comreagent.co.uk Scientists utilize esters to create probes and labels for studying complex biological processes. For instance, specific esters are synthesized to interact with or be processed by enzymes like carboxylic-ester hydrolases, allowing researchers to investigate enzyme activity and function. nih.gov The versatility of ester synthesis allows for the creation of a vast array of molecules with tailored properties for specific research applications, such as isotopically-labeled cholesteryl esters used as internal standards in mass spectrometry. google.com

Significance of Esters in Contemporary Molecular Labeling and Imaging Methodologies

Esters are fundamental to modern molecular labeling and imaging. A key application involves using them as reactive handles to attach fluorescent dyes or other reporter molecules to biomolecules like proteins, peptides, and oligonucleotides. thermofisher.commdpi.com A prominent example is the use of N-hydroxysuccinimide (NHS) esters. mdpi.comaatbio.com These esters react efficiently with primary amine groups found in proteins (such as on lysine (B10760008) residues) to form stable amide bonds. thermofisher.comaatbio.com This reaction is a cornerstone of bioconjugation, enabling the creation of fluorescently labeled antibodies for immunochemistry, probes for fluorescence in situ hybridization (FISH), and tracers for observing cellular dynamics. thermofisher.comaatbio.com The stability of the resulting bond is critical, ensuring the fluorescent tag remains attached to its target throughout complex experimental procedures. thermofisher.com Chelators designed for PET imaging, such as those for Gallium-68, can also be functionalized with ester groups to facilitate their attachment to targeting molecules like antibodies. researchgate.net

Overview of Ester Chemistry in Advanced Scientific Inquiry

Ester chemistry is a foundational element of advanced scientific inquiry due to the unique properties of the ester functional group. geeksforgeeks.org Esters are generally less reactive than acid chlorides or anhydrides, which allows for more controlled reactions. openstax.orggeeksforgeeks.org They are polar molecules but cannot act as hydrogen-bond donors, making them more volatile than carboxylic acids of similar molecular weight. wikipedia.org

The primary reaction of esters is hydrolysis, the cleavage of the ester bond by water, which can be catalyzed by acids or bases to regenerate the carboxylic acid and alcohol. openstax.orggeeksforgeeks.org This reactivity is harnessed in various ways, from the design of prodrugs that release an active compound upon hydrolysis in the body to the development of molecular probes that are activated by specific enzymes. The synthesis of esters, most commonly through Fischer esterification (the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst), is a robust and well-understood process, allowing chemists to design and create a multitude of specialized molecules for research. openstax.orgebsco.com

Data on Common Esters in Research

To illustrate the properties of esters used in research, the following tables provide data on well-documented examples.

Table 1: Properties of Common Ester Solvents and Reagents

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Odor | Use in Research |

|---|---|---|---|---|

| Ethyl acetate (B1210297) | C₄H₈O₂ | 88.11 | Fruity | Common solvent in organic synthesis and chromatography. geeksforgeeks.org |

| Ethyl propionate | C₅H₁₀O₂ | 102.13 | Pineapple-like | Flavoring agent, used in metabolic studies. nih.gov |

Table 2: Example of a Fluorescent Labeling Ester

| Compound Name | Excitation (nm) | Emission (nm) | Reactive Group | Target for Labeling |

|---|

Structure

2D Structure

3D Structure of Parent

Properties

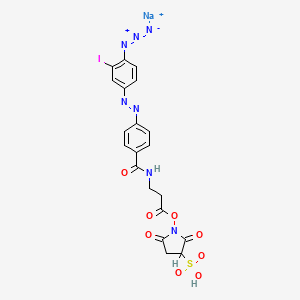

CAS No. |

93376-02-4 |

|---|---|

Molecular Formula |

C20H16IN7NaO8S+ |

Molecular Weight |

664.3 g/mol |

IUPAC Name |

sodium;1-[3-[[4-[(4-azido-3-iodophenyl)diazenyl]benzoyl]amino]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C20H16IN7O8S.Na/c21-14-9-13(5-6-15(14)26-27-22)25-24-12-3-1-11(2-4-12)19(31)23-8-7-18(30)36-28-17(29)10-16(20(28)32)37(33,34)35;/h1-6,9,16H,7-8,10H2,(H,23,31)(H,33,34,35);/q;+1 |

InChI Key |

KMMADQYXEAIGQR-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I)S(=O)(=O)O.[Na+] |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I)S(=O)(=O)O.[Na+] |

Synonyms |

AIBAO ester N-(4-(4-azido-3-iodophenylazo)benzoyl)-3-aminopropyl-N'-oxysulfosuccinimide este |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Esters

Established Methodologies for Ester Synthesis

Classic Esterification Reactions in Organic Synthesis

The most traditional and widely used method for ester synthesis is the Fischer-Speier esterification, commonly referred to as Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. youtube.comyoutube.com The process is a reversible equilibrium reaction, and to drive it towards the formation of the ester, it is often necessary to remove the water produced, for instance, by azeotropic distillation. youtube.com Common acid catalysts include sulfuric acid and hydrochloric acid. britannica.com

Reaction Scheme for Fischer Esterification: RCOOH + R'OH ⇌ RCOOR' + H₂O (in the presence of an acid catalyst)

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. youtube.com

Acetoacetic Ester Synthesis and Analogous Carbonylic Transformations

The acetoacetic ester synthesis is a versatile method for the preparation of methyl ketones and can be adapted for the synthesis of more complex esters. The starting material, ethyl acetoacetate, possesses acidic α-hydrogens that can be readily removed by a base to form a stable enolate. This enolate can then undergo alkylation with an alkyl halide. The resulting substituted acetoacetic ester can then be hydrolyzed and decarboxylated to yield a ketone. However, by carefully selecting the reaction conditions and reagents, the ester functionality can be preserved or modified to create different ester structures.

Analogous transformations involving other β-keto esters or malonic esters (Malonic ester synthesis) provide pathways to a wide variety of carboxylic acids and their corresponding esters. These syntheses are powerful tools in organic chemistry for carbon-carbon bond formation.

Base-Catalyzed Transesterification for Complex Ester Formation

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base, with base catalysis often being more efficient for the formation of complex esters. youtube.com Common bases used include sodium methoxide (B1231860) and sodium ethoxide.

Reaction Scheme for Base-Catalyzed Transesterification: RCOOR' + R''OH ⇌ RCOOR'' + R'OH (in the presence of a base catalyst)

This method is particularly useful for the synthesis of esters from other, more readily available esters. A significant industrial application of transesterification is the production of biodiesel from vegetable oils (triglycerides), where the glycerol (B35011) backbone is replaced with methanol (B129727) to form fatty acid methyl esters.

Advanced Approaches for Targeted Ester Structures

Microwave-Assisted Esterification for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In the context of esterification, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. The rapid and uniform heating provided by microwaves enhances the reaction kinetics. This technique has been successfully applied to Fischer esterification and other ester synthesis methods, offering a more energy-efficient and time-saving approach.

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Reaction Yield | Often lower to moderate | Generally higher |

| Heating Method | Conduction/Convection | Dielectric heating |

| Energy Efficiency | Lower | Higher |

Asymmetric Synthesis and Stereocontrol in Ester Construction (e.g., Spiro-Fused Systems)

The synthesis of chiral esters, where the stereochemistry at one or more centers is precisely controlled, is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric synthesis methods aim to produce a single enantiomer or diastereomer of a target molecule. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

For instance, in the construction of complex molecular architectures like spiro-fused systems containing ester functionalities, stereocontrol is critical. Intramolecular reactions, such as the Dieckmann condensation, can be rendered asymmetric through the use of chiral bases or catalysts, leading to the formation of cyclic β-keto esters with high enantiomeric excess. These intermediates are valuable building blocks for the synthesis of natural products and pharmaceuticals.

Unable to Generate Article Due to Lack of Scientific Information on "Aibao ester"

Following a comprehensive search of scientific databases and publicly available information, it has been determined that there is no identifiable chemical compound known as "this compound" in the existing scientific literature. The searches for this specific term, both alone and in conjunction with keywords related to chemical synthesis, derivatization, and biocatalysis, did not yield any relevant results.

As a consequence, it is not possible to generate the requested article. The creation of scientifically accurate and informative content for the specified outline sections requires access to published research data, including:

The defined chemical structure of the compound.

Established methods for its chemical synthesis and derivatization.

Studies on its industrial-scale production, particularly concerning enzyme-mediated processes, bioreactor design, and optimization strategies.

Without any foundational data on "this compound," any attempt to construct the article would result in speculation and would not meet the required standards of scientific accuracy and authority. The instructions to focus solely on this compound cannot be fulfilled if the compound itself is not documented in the scientific domain.

If "this compound" is a proprietary name, an internal research code, or a very recently discovered compound not yet described in published literature, the information required to write the requested article is not in the public domain. Therefore, the content for the sections on synthesis, derivatization, and industrial biocatalysis cannot be produced.

Biosynthetic Pathways and Metabolic Engineering of Esters

Enzymatic Catalysis in Biological Ester Biosynthesis

The formation of esters in biological systems is predominantly an enzyme-catalyzed process. Several classes of enzymes are involved, each with specific mechanisms and substrate preferences that contribute to the vast diversity of natural esters.

Alcohol-O-acyltransferases (AATs) are key enzymes in the biosynthesis of volatile esters, particularly in fruits and fermenting yeast. nih.govnih.govbiorxiv.orgosti.gov These enzymes catalyze the condensation of an alcohol with an acyl-Coenzyme A (acyl-CoA), a reaction that is thermodynamically favorable due to the release of free Coenzyme A. nih.gov

The catalytic mechanism of AATs involves a transferase reaction where the acyl group from acyl-CoA is transferred to the hydroxyl group of an alcohol. nih.gov The substrate specificity of AATs can vary significantly between different organisms and even between different enzymes within the same organism. nih.gov For instance, in strawberries, the affinity of AATs for alcohol substrates increases with the length of the alcohol chain, with heptanol being a preferred substrate for the enzyme from the 'Oso Grande' variety. nih.gov Similarly, the specificity for the acyl-CoA substrate also increases with the carbon chain length, with hexanoyl-CoA being the most effective substrate for this particular enzyme. nih.gov

Research has shown that the substrate promiscuity of AATs can be both an advantage and a challenge in biotechnological applications. nih.govbiorxiv.orgosti.gov While it allows for the synthesis of a wide range of esters, it can also lead to the production of undesirable byproducts. nih.govbiorxiv.orgosti.gov High-throughput screening platforms have been developed to rapidly identify AATs with desired substrate specificities for the targeted biosynthesis of specific esters. nih.govbiorxiv.orgosti.gov

Table 1: Substrate Specificities of Alcohol-O-Acyltransferases (AATs) from Fragaria x ananassa cv. Oso Grande

| Substrate (Alcohol) | K_m (mM) | Substrate (Acyl-CoA) | K_m (mM) |

| Ethanol | 10.5 | Acetyl-CoA | 1.2 |

| Propanol | 5.2 | Propanoyl-CoA | 0.9 |

| Butanol | 2.8 | Butanoyl-CoA | 0.7 |

| Pentanol | 1.5 | Pentanoyl-CoA | 0.5 |

| Hexanol | 0.9 | Hexanoyl-CoA | 0.41 |

| Heptanol | 0.73 | Heptanoyl-CoA | 0.6 |

Data derived from studies on AAT from Fragaria x ananassa Duch. cv. Oso Grande. nih.gov

Esterases are a broad group of hydrolase enzymes that catalyze the cleavage of ester bonds to form an alcohol and a carboxylic acid. taylorandfrancis.comnih.govresearchgate.net While their primary role is often seen as degradative, esterases can also catalyze the reverse reaction, ester synthesis, under certain conditions, such as low water activity or high substrate concentrations. mdpi.com This dual functionality makes them relevant in biosynthetic processes.

Beyond the primary role of AATs, other enzymatic systems contribute to ester biosynthesis. These alternative pathways expand the range of ester compounds that can be produced in nature.

Hemi-acetal Dehydrogenases: While less common, these enzymes can be involved in ester formation through the oxidation of hemi-acetals. This pathway represents a different route to ester synthesis compared to the direct condensation of an alcohol and an acyl-CoA.

Baeyer–Villiger Monooxygenases (BVMOs): These flavin-dependent enzymes are notable for their ability to catalyze the Baeyer–Villiger oxidation, a reaction that converts ketones into esters by inserting an oxygen atom adjacent to the carbonyl group. acs.orgmdpi.comresearchgate.net This mechanism provides a distinct pathway for ester formation from ketone precursors. BVMOs are found in various microorganisms and are involved in diverse metabolic pathways, including the degradation of cyclic compounds and the biosynthesis of secondary metabolites like antibiotics. acs.orgrsc.org The catalytic versatility of BVMOs makes them attractive biocatalysts for the synthesis of a wide range of esters and lactones. mdpi.comresearchgate.netrsc.orgnih.gov

Microbial Platforms for De Novo Ester Production

The ability of microorganisms to produce esters de novo (from simple carbon sources) has made them attractive platforms for the industrial production of these valuable compounds. Metabolic engineering strategies are employed to enhance the production of specific esters in these microbial hosts.

Saccharomyces cerevisiae : This yeast is a well-studied and widely used organism for the production of fermented beverages like beer and wine, where esters are key flavor components. nih.gov In S. cerevisiae, acetate (B1210297) esters and medium-chain fatty acid (MCFA) ethyl esters are the two major groups of flavor-active esters. nih.gov The synthesis of acetate esters is primarily catalyzed by the alcohol acetyltransferases Atf1p and Atf2p. nih.gov Overexpression of the ATF1 gene has been shown to significantly increase the production of acetate esters. nih.gov The formation of MCFA ethyl esters is catalyzed by the acyl-CoA:ethanol O-acyltransferases Eeb1p and Eht1p. nih.govnih.gov The availability of precursors, namely acyl-CoAs and alcohols, is a critical factor limiting ester production in yeast. nih.govfrontiersin.org

Lactic Acid Bacteria (LAB): Certain species of lactic acid bacteria, often used as starter cultures in dairy and sourdough fermentations, also contribute to flavor development through ester synthesis. nih.gov Studies have shown that some LAB species can produce esters like ethyl acetate and ethyl lactate, which impart sweet and creamy notes to fermented foods. asm.orgnih.gov The capacity for ester biosynthesis in LAB appears to be species-dependent and is often limited by the concentration of precursor molecules. asm.orgnih.gov Research has identified esterase-encoding genes in LAB that may be involved in the synthesis of these esters. asm.orgnih.gov

Escherichia coli is a versatile and well-understood bacterium that has been extensively engineered for the production of a wide array of chemicals, including esters. nih.gov By introducing heterologous genes encoding for AATs and engineering pathways for the synthesis of various alcohols and acyl-CoAs, E. coli can be programmed to produce a diverse matrix of esters. nih.gov

Significant success has been achieved in the high-level production of isobutyl acetate from glucose in engineered E. coli, reaching titers of 17.2 g/L. nih.gov This demonstrates the potential of using engineered bacterial systems for the industrial-scale production of specific esters. Further engineering efforts have focused on expanding the range of producible esters to include those derived from different alcohols and acyl-CoAs, such as tetradecyl acetate and various isobutyrate esters. nih.gov Combining ester biosynthesis pathways with other metabolic pathways, such as ω-oxidation, in a single whole-cell biocatalyst has also been demonstrated, enabling the production of novel bifunctional molecules like mono-ethyl dicarboxylic acids. nih.gov

Table 2: Examples of Engineered E. coli for Ester Production

| Ester Product | Key Engineered Genes/Pathways | Reported Titer | Reference |

| Isobutyl acetate | Isobutanol pathway, Atf1 from S. cerevisiae | 17.2 g/L | nih.gov |

| Ethyl, propyl, 2-methyl-1-butyl, 3-methyl-1-butyl, 2-phenylethyl acetates | Various alcohol production pathways, ATF | - | nih.gov |

| Fatty Acid Ethyl Esters (Biodiesel) | Thioesterase (TesB), Wax Synthase (WS), overexpressed fabHDG operon | 1291 mg/L | mdpi.com |

| Mono-ethyl azelate | Acyl-CoA ligase (AlkK), Alcohol acyltransferase (Eeb1), ω-oxidation pathway (AlkBGTHJ) | 0.75 mM | nih.gov |

Unraveling the Chemistry of "Aibao Ester": A Literature Gap

The chemical compound "this compound" is not found in established chemical databases or the broader scientific literature. As a result, a detailed scientific article on its specific biosynthetic pathways and metabolic engineering, as requested, cannot be generated at this time.

For a comprehensive and accurate analysis of a chemical compound's biological production and modification, its precise chemical identity is paramount. Scientific research on biosynthetic pathways, including the intricate enzymatic steps and genetic regulation, is contingent on knowing the exact molecular structure of the compound . Similarly, metabolic engineering strategies to enhance the production of a specific ester are designed based on the compound's unique biochemical precursors and the metabolic network of the producer organism.

The provided outline requests in-depth information on topics such as:

Compartmentalized Biosynthetic Pathways: This requires knowledge of the specific enzymes involved in the synthesis of "this compound" and their subcellular localization.

Biosynthesis of Specific Ester Classes: To discuss the biosynthesis of "this compound," it would need to be categorized into a known class, such as an acetate ester, a fatty acid ethyl ester, or a branched-chain ester.

Role of Thiol Ester Intermediates: Understanding the involvement of intermediates like those in Coenzyme A biosynthesis necessitates knowing the specific metabolic route to "this compound."

Protein Engineering and Metabolic Flux Optimization: These advanced metabolic engineering techniques are highly specific to the enzymes and pathways one aims to modify.

Without the foundational information of what "this compound" is, any attempt to generate content for the requested article would be speculative and not based on factual, scientific evidence.

To proceed with this request, it is essential to provide the standard chemical name (e.g., IUPAC name) or a known common name that can be cross-referenced in scientific literature. Once the specific chemical identity of "this compound" is clarified, a thorough and accurate article adhering to the detailed outline can be developed.

Degradation Pathways and Environmental Fate of Esters

Microbial Degradation of Esters

The breakdown of esters by microorganisms is a key process in their environmental degradation, occurring under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions. mdpi.comoffshore-mag.com This biological process relies on the metabolic activity of diverse microbial communities to utilize esters as a source of carbon and energy. mdpi.com

Aerobic and Anaerobic Biodegradation Processes by Microorganisms

Microbial degradation of esters can proceed through two primary pathways: aerobic and anaerobic biodegradation. mdpi.com Aerobic biodegradation is carried out by microorganisms in the presence of oxygen and is generally considered a faster and more efficient process for breaking down many organic compounds, including esters. mdpi.com During this process, microorganisms use oxygen as the final electron acceptor in their metabolic pathways. mdpi.com

In contrast, anaerobic biodegradation occurs in environments where oxygen is absent. offshore-mag.commdpi.com Under these conditions, microorganisms utilize other molecules such as nitrate (B79036) or sulfate (B86663) as electron acceptors. mdpi.com While generally slower than aerobic degradation, anaerobic processes are crucial for the breakdown of esters in environments like buried sediments and sludge. offshore-mag.comkaydiandesign.com For some esters, anaerobic degradation is a significant removal pathway. offshore-mag.com For instance, some ester-based fluids used in industrial applications exhibit a high degree of both aerobic and anaerobic biodegradability. offshore-mag.com The initial step in the anaerobic degradation of phthalate (B1215562) esters, for example, is the hydrolysis of the ester side chains to form phthalic acid and alcohols, which are then further converted to methane (B114726) and carbon dioxide. kaydiandesign.com

The rate and extent of both aerobic and anaerobic biodegradation can be influenced by the chemical structure of the ester. For phthalate esters (PAEs), those with shorter alkyl chains are more readily biodegraded under both conditions compared to those with longer chains. kaydiandesign.com

Bacterial Degradation Mechanisms (e.g., Mycobacterium sp. YC-RL4 for Phthalate Esters)

A wide variety of bacteria are capable of degrading esters, particularly phthalate esters (PAEs), which are common environmental contaminants. researchgate.net Genera such as Pseudomonas, Bacillus, Microbacterium, and Rhodococcus have been identified as effective degraders of PAEs. researchgate.net The degradation process often involves the synergistic action of mixed bacterial communities. mdpi.com

The degradation typically begins with the hydrolysis of the ester bonds, followed by the oxidative degradation of the resulting molecules. researchgate.netnih.gov For example, the degradation of Di-n-butyl phthalate (DBP) by a Microbacterium sp. involves the initial hydrolysis of DBP to monobutyl phthalate (MBP) and butanol. The MBP is then further broken down into phthalic acid (PA). Subsequently, the aromatic ring of the phthalic acid is cleaved and the molecule enters the central metabolic pathways of the bacterium.

Research has highlighted the specific capabilities of certain bacterial strains. For instance, Mycobacterium sp. has been shown to be involved in the degradation of high-molecular-weight PAEs like bis(2-ethylhexyl) phthalate (DEHP). nih.gov One study on Mycobacterium sp. DBP42 suggested that DEHP degradation might occur via β-oxidation of the fatty acid side chains directly on the DEHP molecule, a different pathway than the sequential cleavage of ester side chains observed for other phthalates. nih.gov

Table 1: Bacterial Strains Involved in Phthalate Ester Degradation

| Bacterial Genus/Species | Degraded Phthalate Ester(s) | Key Findings | Reference |

|---|---|---|---|

| Pseudomonas sp. | Phthalate Esters | Capable of accelerating the degradation and metabolism of synthetic plastics. | mdpi.com |

| Bacillus sp. | Phthalate Esters | Reported to effectively biodegrade phthalates through enzymatic hydrolysis and oxidative degradation. | researchgate.net |

| Microbacterium sp. | Phthalate Esters, DEHP | Implicated in the degradation of various phthalates. | researchgate.netnih.gov |

| Rhodococcus sp. | Phthalate Esters | Known to effectively biodegrade phthalates. | researchgate.net |

| Mycobacterium sp. DBP42 | DEHP, DBP | Degrades DEHP, potentially through β-oxidation of the side chains. | nih.gov |

Enzymatic Degradation by Hydrolases (e.g., Cutinase, Lipase)

The biochemical basis for the microbial degradation of esters lies in the action of specific enzymes, primarily hydrolases. mdpi.com These enzymes catalyze the cleavage of ester bonds by adding a water molecule, a process known as hydrolysis. nih.govmdpi.com Cutinases, lipases, and esterases are the most extensively studied hydrolases involved in the degradation of polyesters. mdpi.com

Esterases typically act on esters with short carbon chains (less than 10 carbon atoms). mdpi.com

Lipases hydrolyze esters with longer carbon chains (more than 10 carbon atoms). mdpi.com

Cutinases are particularly effective at breaking down the ester bonds in polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com

These enzymes are often secreted by microorganisms into the surrounding environment to break down large polymer chains into smaller molecules that can be transported into the cell for use as a carbon source. asm.org The efficiency of these enzymes can vary depending on the specific ester and the environmental conditions. For example, the enzymatic degradation of poly(ester amide)s by hydrolases like trypsin, α-chymotrypsin, and lipase (B570770) has been shown to be significantly faster than that of polylactide. nih.gov The degradation of PET by the enzyme PETase leads to the formation of terephthalic acid (TPA), mono(2-hydroxyethyl) terephthalate (MHET), and bis(2-hydroxyethyl) terephthalate (BHET). mdpi.com

Table 2: Hydrolases Involved in Ester Degradation

| Enzyme | Type of Ester Substrate | Mechanism of Action | Reference |

|---|---|---|---|

| Cutinase | Polyesters (e.g., PET) | Hydrolyzes ester bonds in polymers. | mdpi.com |

| Lipase | Esters with long carbon chains (>10 C) | Catalyzes the hydrolysis of ester bonds in triglycerides. | mdpi.com |

| Esterase | Esters with short carbon chains (<10 C) | Catalyzes the breakdown of ester bonds. | mdpi.com |

Photodegradation Mechanisms of Esters in Environmental Systems

In addition to microbial action, esters present in the environment, particularly in aquatic systems, are subject to degradation by sunlight, a process known as photodegradation or photolysis. nih.gov This can occur through direct absorption of light by the ester molecule or indirectly through reactions with other light-activated chemical species.

Direct Photolysis Pathways

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation into a higher energy state. copernicus.org This excited state can then undergo various reactions, including bond cleavage, leading to the degradation of the compound. copernicus.org For some esters, direct photolysis can be a significant degradation pathway. The rate of direct photolysis is dependent on the light absorption properties of the ester and the intensity of the solar radiation. For example, the aromatization of Hantzsch ester derivatives can be achieved through direct photolysis in the presence of carbon tetrachloride. researchgate.net However, for some compounds like the 8:2 fluorotelomer alcohol, direct photolysis is not a significant degradation route. nih.gov

Indirect Photolysis Mediated by Photosensitizers (e.g., Humic Substances)

Indirect photolysis involves the transfer of energy from a light-absorbing molecule, known as a photosensitizer, to the target chemical, or the generation of reactive species by the photosensitizer that then react with the target chemical. nih.gov In natural waters, common photosensitizers include dissolved organic matter (DOM), such as humic and fulvic acids, as well as nitrate ions and iron complexes. nih.gov

These photosensitizers absorb sunlight and produce highly reactive chemical species, most notably hydroxyl radicals (•OH). nih.gov These radicals are powerful oxidizing agents that can rapidly degrade a wide range of organic pollutants, including esters that may not absorb sunlight directly. nih.govnih.gov The photodegradation of phthalate esters can be significantly enhanced in the presence of photosensitizers like titanium dioxide (TiO2) under UV light. nih.govfrontiersin.org Studies have shown that hydroxyl radicals are the primary reactant in the indirect photolysis of the herbicide alachlor (B1666766) in wetland waters containing DOM. nih.gov The efficiency of indirect photolysis can be influenced by environmental factors such as pH and the concentration of the photosensitizers. nih.govnih.gov

Table 3: Comparison of Photodegradation Pathways for Phthalate Esters (PAEs)

| Degradation System | Light Source | Key Reactive Species | Example Byproducts (from DBP) | Reference |

|---|---|---|---|---|

| Direct UV Photolysis | UV Lamp (e.g., 365 nm) | High-energy photons | Butyl-o-hydroxybenzoate, Butyl benzoate | frontiersin.org |

| UV/TiO₂ (Indirect) | UV Lamp | Hydroxyl radicals (•OH) | Butyl benzoate, Benzoic acid | frontiersin.org |

| UV-Vis/Bi₂WO₆ (Indirect) | Simulated Solar Light | Direct hole oxidation, Hydroxyl radicals | Butyl benzoate | frontiersin.org |

Generation and Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Triplet State Humic Substances)

The degradation of ester-containing pesticides in the environment is significantly influenced by indirect photolysis, a process mediated by reactive oxygen species (ROS). These highly reactive chemical species are generated in sunlit environments, such as the surface of soils or in aquatic systems, and can accelerate the breakdown of organic compounds. researchgate.net

Key reactive oxygen species involved in the degradation of pyrethroid esters include:

Hydroxyl Radicals (•OH): Hydroxyl radicals are potent oxidants that play a dominant role in the photodegradation of pyrethroids on plant and soil surfaces. acs.orgnih.gov Studies on pyrethroids like bifenthrin, cypermethrin (B145020), and fenvalerate (B1672596) have shown that •OH radicals are crucial for their transformation. acs.org The generation of these radicals can be linked to the degradation of hydroperoxides formed from the oxidation of various functional groups present on plant leaves. nih.gov

Singlet Oxygen (¹O₂): Research on the pyrethroid phenothrin (B69414) has demonstrated that its degradation on soil surfaces is accelerated by light, with singlet oxygen being a key oxidant. The photoinduced generation of singlet oxygen on the soil surface leads to the oxidation of the molecule. acs.org

Ozone (O₃) and Hydrogen Peroxide (H₂O₂): In the photodegradation of the pyrethroid metofluthrin, the formation of specific degradation products strongly suggests the involvement of ozone and hydrogen peroxide. These species contribute to the oxidation of the molecule and the cleavage of its ester linkage. affrc.go.jp

The presence of substances like humic acids, which are natural components of soil and water, can also contribute to the generation of ROS under sunlight, further influencing the photodegradation rates of ester compounds.

Environmental Factors Influencing Ester Degradation Rates and Pathways

The rate and pathway of ester degradation are not constant and are dictated by a variety of environmental factors. The breakdown of pyrethroids, for example, is known to be dependent on conditions in the soil and water. oup.comoup.com

Key Influencing Factors:

Sunlight (Photodegradation): Sunlight is a primary driver for the degradation of many synthetic pyrethroids. equiterre.org Photodegradation involves the breakdown of the chemical structure by light energy, often in conjunction with ROS. researchgate.net The intensity and amount of sunlight can significantly affect the degradation rate. researchgate.net

Temperature: Temperature can have a complex influence on degradation. For instance, an increase in temperature from 25°C to 35°C was found to decrease the half-life of cypermethrin in soil. nih.gov However, other studies have shown that elevated temperatures can sometimes decrease the photodegradation rate of pyrethroids on plant leaves by affecting the plant's physiology and the subsequent generation of hydroxyl radicals. acs.orgnih.gov

Moisture: Soil moisture content is another critical factor. The degradation of pyrethroids like cypermethrin and fenvalerate has been shown to increase with higher soil moisture levels. nih.gov

Soil Properties: The type of soil, including its texture and organic matter content, can influence the rate of degradation. nih.govfrontiersin.org

pH: The pH of the soil or water can affect hydrolysis rates, a key degradation pathway for esters. equiterre.org

Microbial Activity: Biodegradation by microorganisms is a major pathway for the breakdown of pyrethroid esters in soil. researchgate.netequiterre.org The presence and activity of specific microbial populations capable of hydrolyzing the ester bond are crucial. researchgate.net

The interplay of these factors determines the persistence and ultimate fate of ester compounds in the environment.

Table 1: Environmental Factors Affecting Pyrethroid Ester Degradation

| Factor | Effect on Degradation Rate | Mechanism | Example Compounds |

|---|---|---|---|

| Sunlight | Increases | Photodegradation, generation of ROS researchgate.netequiterre.org | Deltamethrin, Fenvalerate, Metofluthrin researchgate.netaffrc.go.jp |

| Temperature | Variable | Affects reaction kinetics and microbial activity acs.orgnih.gov | Cypermethrin, Bifenthrin acs.orgnih.gov |

| Moisture | Increases | Facilitates hydrolysis and microbial activity nih.gov | Cypermethrin, Fenvalerate nih.gov |

| Soil Type | Variable | Influences sorption, bioavailability, and microbial communities nih.gov | Deltamethrin, Cypermethrin nih.govfrontiersin.org |

Identification and Characterization of Ester Degradation Metabolites

The degradation of synthetic pyrethroid esters, whether through abiotic (e.g., hydrolysis, photolysis) or biotic (microbial) processes, typically proceeds through the cleavage of the central ester bond. researchgate.netnih.gov This initial step is often catalyzed by carboxylesterase enzymes in microorganisms. frontiersin.org

Common Degradation Metabolites:

The hydrolysis of the ester linkage in many pyrethroids results in the formation of two primary types of metabolites: an alcohol and a carboxylic acid. oup.comoup.com

3-Phenoxybenzyl Alcohol (PBAlc): This is a very common metabolite formed from the alcohol portion of many Type II pyrethroids. oup.comresearchgate.netnih.gov

3-Phenoxybenzoic Acid (PBA): 3-Phenoxybenzyl alcohol is often further oxidized in the environment to form 3-phenoxybenzoic acid. oup.comoup.comnih.gov This metabolite is frequently used as a marker for pyrethroid degradation. frontiersin.org

Cyclopropane (B1198618) Carboxylic Acids: The acid portion of the pyrethroid molecule also forms a distinct metabolite, such as a cyclopropane acid derivative. oup.comoup.comnih.gov

For example, the degradation of permethrin (B1679614) yields 3-phenoxybenzyl alcohol and a cyclopropane acid derivative. oup.com Similarly, the degradation of fenvalerate, despite having a different acid moiety, also produces 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid as major derivatives. oup.com

The identification of these degradation products is crucial for assessing the complete environmental impact of the parent compound, as some metabolites can also have biological activity. oup.com

Table 2: Common Degradation Metabolites of Synthetic Pyrethroids

| Parent Compound Class | Primary Degradation Pathway | Common Metabolites |

|---|---|---|

| Cyclopropane-based Pyrethroids (e.g., Permethrin, Cypermethrin) | Ester Cleavage (Hydrolysis) oup.comoup.com | 3-Phenoxybenzyl Alcohol, 3-Phenoxybenzoic Acid, Cyclopropane Acid oup.comoup.comnih.gov |

| Pyrethroids (General) | Oxidation & Hydrolysis researchgate.netnih.gov | (RS)-α-cyano-3-phenoxybenzyl alcohol, 2,2,3,3 tetramethylcyclopropanecarboxylic acid, 3-phenoxybenzaldehyde (B142659) frontiersin.org |

Advanced Analytical Methodologies for Ester Characterization in Research

Chromatographic Techniques for Ester Analysis

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. Its application to ester analysis, particularly for compounds like Aibao ester which belongs to the pyrazole (B372694) oxime ester family, is critical for quality control and research.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like many ester derivatives. The development of a robust HPLC method is a meticulous process involving the optimization of several parameters to achieve the desired separation and quantification.

A typical approach for analyzing pyrazole derivatives involves reversed-phase (RP) HPLC. sielc.comresearcher.lifeijcpa.in For instance, a method for a pyrazoline derivative was developed using a C18 column with an isocratic mobile phase consisting of 0.1% trifluoroacetic acid and methanol (B129727) (20:80 v/v), demonstrating good linearity and precision in accordance with ICH guidelines. ijcpa.in Another study on a novel pyrazole compound utilized a Shim-pack GIST C18 column with an isocratic mobile phase of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (75:25 v/v) at a flow rate of 0.5 mL/min and detection at 333 nm. researcher.life

Method validation is a critical step to ensure the reliability of the analytical data. This process typically includes the evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researcher.lifepensoft.net For example, a validated RP-HPLC-PDA method for a novel pyrazole derivative showed excellent linearity (R² = 0.9994) over a concentration range of 2.5–50 µg/mL, with LOD and LOQ values of 2.43 and 7.38 µg/mL, respectively. researcher.life

Table 1: Illustrative HPLC Method Parameters for Pyrazole Ester Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scispace.com |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) tsijournals.com |

| Flow Rate | 1.0 mL/min ijcpa.in |

| Detection | UV/PDA at a specific wavelength (e.g., 220 nm, 333 nm) researcher.lifetsijournals.com |

| Column Temperature | 25-30 °C ijcpa.intsijournals.com |

| Injection Volume | 10-20 µL researcher.lifescispace.com |

This table presents a generalized set of parameters based on typical methods for related compounds and may require optimization for this compound specifically.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds. While many complex esters may not be directly suitable for GC analysis due to low volatility, derivatization can be employed to convert them into more volatile forms. For pyrazole derivatives, GC-MS is a powerful tool for structural confirmation, often providing a clear molecular ion peak. derpharmachemica.comjocpr.com

In the analysis of pyrazole derivatives, GC-MS has been used to confirm the molecular weight of newly synthesized compounds. derpharmachemica.com For instance, the mass spectra of certain pyrazole derivatives were recorded on a GC-MS spectrometer operating at 70 eV, which aided in their structural elucidation. researchgate.net The technique is also valuable in identifying impurities and by-products in the synthesis of pyrazole compounds. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of complex molecules. This hyphenated technique offers high sensitivity and selectivity, making it exceptionally suitable for the comprehensive profiling of esters like this compound, especially in complex biological or environmental samples. nih.govacs.orgnih.gov

LC-MS/MS methods are developed to resolve and detect target analytes and their metabolites. For example, a method for profiling multiclass steroids, including oxime esters, involved derivatization to enhance MS response, followed by LC-MS/MS analysis. acs.orgnih.gov This approach allowed for the simultaneous quantification of 15 different compounds with low limits of quantitation (0.01–5.00 ng/mL). acs.orgnih.gov The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and the monitoring of its characteristic product ions (a process known as Multiple Reaction Monitoring or MRM), which significantly reduces matrix interference and enhances specificity. nih.gov

Capillary Electrophoresis (CE) for Ester Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. nih.gov CE is particularly well-suited for the analysis of charged and highly polar compounds, including heterocyclic compounds like pyrazoles. apjhs.comfigshare.com

For the analysis of heterocyclic amines, a CE method was developed using a polyvinyl alcohol (PVA)-coated capillary with an electrolyte composed of 20 mM ammonium (B1175870) acetate (B1210297) (pH 3.0) and 20% methanol. apjhs.com Coupling CE with mass spectrometry (CE-MS) further enhances its analytical power by providing molecular weight and structural information. figshare.com An optimized CE-MS method for heterocyclic aromatic amines used a 16 mM formic acid/ammonium formate (B1220265) solution at pH 4.5 with 60% methanol as the running electrolyte. figshare.com To improve sensitivity, in-line preconcentration techniques like field-amplified sample injection can be employed, which has been shown to lower detection limits significantly. figshare.com

Table 2: Example of Capillary Electrophoresis Conditions for Heterocyclic Compound Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (e.g., 56 cm effective length, 50 µm i.d.) tandfonline.com |

| Coating | Polyvinyl Alcohol (PVA) or Bare Fused Silica apjhs.comtandfonline.com |

| Running Buffer/Electrolyte | 16-20 mM Ammonium Acetate or Formate Buffer (pH 3.0-4.5) with organic modifier (e.g., Methanol) apjhs.comfigshare.com |

| Applied Voltage | 15-25 kV apjhs.comtandfonline.com |

| Injection | Hydrodynamic or Electrokinetic figshare.comtandfonline.com |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry figshare.comtandfonline.com |

This table provides a generalized set of parameters based on methods for related heterocyclic compounds, which would serve as a starting point for developing a method for this compound.

Spectroscopic Characterization in Ester Research (e.g., NMR, FTIR, Mass Spectrometry for structural confirmation and purity assessment)

Spectroscopic techniques are indispensable for the definitive structural elucidation and purity assessment of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of a molecule. For pyrazole oxime esters, characteristic signals in the ¹H NMR spectra include those for aromatic and pyrazole ring protons, as well as protons on the carbon atoms adjacent to the ester and oxime functionalities. researchgate.netresearchgate.net In the ¹³C NMR spectra, distinct peaks are observed for the carbonyl carbon of the ester group (typically δ 163-164 ppm) and carbons of the aromatic and pyrazole rings. researchgate.net The structural characterization of novel pyrazole oxime esters has been successfully achieved using these NMR techniques. researchgate.netdergipark.org.trmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in a molecule. For an oxime ester, key absorption bands would include the C=O stretching vibration of the ester group (around 1722-1746 cm⁻¹) and the C=N stretching of the oxime group. researchgate.netresearchgate.net The presence of a pyrazole ring and other structural features would also give rise to characteristic peaks. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. researchgate.netresearchgate.netacs.org The molecular ion peak [M+H]⁺ is often observed, confirming the molecular weight of the synthesized ester. researchgate.net

Table 3: Summary of Spectroscopic Data for a Representative Pyrazole Oxime Ester

| Spectroscopic Technique | Characteristic Features |

|---|---|

| ¹H NMR | Signals for aromatic, pyrazole, and alkyl protons at specific chemical shifts (δ). researchgate.netresearchgate.net |

| ¹³C NMR | Resonances for carbonyl carbon (δ ~163 ppm), aromatic/alkenyl carbons (δ ~110-162 ppm), and saturated carbons. researchgate.net |

| FTIR (cm⁻¹) | Absorption bands for C=O stretch (~1738 cm⁻¹), C=N stretch (~1646 cm⁻¹), and aromatic C=C stretches. researchgate.netresearchgate.net |

| HRMS | Accurate mass measurement confirming the elemental composition (e.g., [M+H]⁺). researchgate.netacs.org |

Method Development Strategies for Complex Matrices and Impurity Profiling

Analyzing this compound in complex matrices (e.g., environmental samples, biological fluids) or profiling its potential impurities requires highly specific and sensitive analytical methods. Impurity profiling is the identification and quantification of all potential impurities in a drug substance, which can arise during synthesis or degradation. google.com

Method development for these purposes often involves:

Sample Preparation : Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary to remove interfering components from the matrix and concentrate the analyte before analysis. acs.org

Derivatization : To enhance the detectability of the target compound, especially for GC-MS or LC-MS analysis, chemical derivatization can be employed. This can improve volatility for GC or ionization efficiency for MS. acs.orgnih.gov For instance, derivatizing oxime hydroxyl groups with isonicotinoyl chloride has been shown to improve MS response. acs.orgnih.gov

Use of Hyphenated Techniques : The combination of a high-resolution separation technique with a highly sensitive and specific detector, such as LC-MS/MS, is often the strategy of choice for impurity profiling in complex matrices. researcher.life

Forced Degradation Studies : To identify potential degradation products, the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The resulting degradants are then separated and identified, typically using LC-MS/MS, which is crucial for developing stability-indicating methods. scispace.com

The development of methods for pyrazole derivatives often requires careful optimization to separate structurally similar impurities, such as des-CF₃ pyrazole impurities from their target N-CF₃ pyrazole counterparts. The choice of chromatographic column, mobile phase composition, and detector are all critical factors in achieving the necessary resolution and sensitivity.

Interactions of Esters with Biological Macromolecules in Research Contexts

Molecular Interactions with Proteins and Nucleic Acids

The interaction of ester-containing molecules with proteins and nucleic acids is a fundamental area of research in biochemistry and molecular biology. These interactions are governed by a variety of non-covalent forces.

Phosphorylation and sulfation are key post-translational modifications that can significantly alter the function of macromolecules and their interactions with other molecules. For example, the phosphorylation of specific amino acid residues in a protein can create or modify binding sites for other molecules, including esters. nih.gov This can lead to changes in the protein's activity or its ability to interact with other cellular components. nih.gov Research has shown that sulfation of flavonoids, which can contain ester linkages, is mediated by sulfotransferase enzymes and that this modification can affect their biological activity. science.gov

Ester-containing molecules are often used as molecular probes to study protein function and gene expression. For example, phorbol (B1677699) esters are well-known activators of protein kinase C (PKC), and their application can lead to a cascade of signaling events that alter gene expression. researchgate.net The binding of these esters to the C1 domain of PKC mimics the effect of the natural ligand, diacylglycerol, leading to the activation of the enzyme and downstream cellular responses. researchgate.net The adenovirus E1A tumor protein can repress the activity of certain enhancers, and this process is mediated by a nuclear factor whose binding can be influenced by phosphorylation. nih.gov

Supramolecular Assembly and Material Science Applications of Ester-Containing Molecules

The ability of molecules to self-assemble into larger, ordered structures is a key principle in supramolecular chemistry and material science. Ester-containing molecules can be designed to participate in these processes.

Certain ester derivatives, particularly those containing moieties capable of forming hydrogen bonds and other non-covalent interactions, can act as low-molecular-weight organogelators. researchgate.net These molecules can self-assemble in organic solvents to form three-dimensional networks that immobilize the solvent, resulting in the formation of a gel. The driving forces for this self-assembly can include hydrogen bonding, π-π stacking, and van der Waals interactions. nih.gov The resulting gel properties are dependent on the molecular structure of the gelator.

The diverse chemistry of esters allows for their incorporation into a wide range of functional materials. appleacademicpress.com For example, oligoesters with specific sequences of hydrogen bonding donors and acceptors can be synthesized to mimic the duplex-forming properties of nucleic acids, leading to new types of informational macromolecules. rsc.org These synthetic molecules can form complex supramolecular structures, such as "kissing stem-loops," which have potential applications in the development of new functional materials. rsc.org The field of materials science actively explores the use of various organic molecules, including esters, for applications in electronics, sensors, and nanotechnology. appleacademicpress.comscience.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.